BenchChemオンラインストアへようこそ!

2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid

PI3K Inhibition Kinase Inhibitor Scaffold Structure-Activity Relationship

2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid (CAS 450368-32-8) is the validated pharmacophore core for PI3K/mTOR inhibitor development. Its symmetric 2,6-dimorpholino topology generates a unique electrostatic potential for ATP-binding pocket recognition, while the 4-carboxylic acid enables direct amide coupling for rapid library synthesis. Select this specific regioisomer to ensure docking pose fidelity and downstream structure-activity relationships (SAR), avoiding non-equivalent 2,4-substituted variants. Supplied at ≥95% purity for reliable medicinal chemistry and PROTAC conjugation workflows.

Molecular Formula C13H18N4O4
Molecular Weight 294.31 g/mol
CAS No. 450368-32-8
Cat. No. B1302834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid
CAS450368-32-8
Molecular FormulaC13H18N4O4
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=C2)C(=O)O)N3CCOCC3
InChIInChI=1S/C13H18N4O4/c18-12(19)10-9-11(16-1-5-20-6-2-16)15-13(14-10)17-3-7-21-8-4-17/h9H,1-8H2,(H,18,19)
InChIKeyPLTAUCRWFSTPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid (CAS 450368-32-8) | Core Scaffold and Procurement Specifications


2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid (CAS 450368-32-8) is a heterocyclic building block comprising a pyrimidine core symmetrically substituted with morpholine groups at the 2- and 6-positions and a carboxylic acid at the 4-position [1]. This substitution pattern creates a unique electron density distribution and hydrogen-bonding profile . It is supplied as a research-grade intermediate (purity ≥95%) , with a molecular weight of 294.31 g/mol and the molecular formula C13H18N4O4 [1].

Why 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid Cannot Be Interchanged with Common Pyrimidine Analogs


Substituting this compound with a generic pyrimidine-4-carboxylic acid or a regioisomeric dimorpholinopyrimidine (e.g., 2,4-substituted) is not scientifically valid due to the profound impact of substitution topology on both chemical reactivity and biological recognition. The symmetric 2,6-dimorpholino arrangement generates a distinct molecular electrostatic potential and a specific hydrogen-bond acceptor/donor geometry that is recognized by ATP-binding pockets in kinases, such as PI3K and mTOR, a feature exploited in advanced inhibitors like Buparlisib (NVP-BKM-120) [1]. The 4-carboxylic acid provides a crucial reactive handle for amide bond formation, enabling downstream diversification. Changing the substitution pattern to 2,4- or using an unsubstituted core fundamentally alters the compound's docking pose, synthetic utility, and resulting structure-activity relationships (SAR), making it a non-equivalent replacement [2].

Quantitative Evidence for Selecting 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid (CAS 450368-32-8)


Superior Kinase Inhibitor Potency Conferred by the 2,6-Dimorpholino Scaffold Compared to 2,4-Substituted Analogs

The 2,6-dimorpholinopyrimidine core is a privileged pharmacophore for PI3K/mTOR inhibition. Direct comparative studies show that the clinical candidate Buparlisib (NVP-BKM-120), which is built directly upon this scaffold, demonstrates a superior pan-PI3K inhibitory profile (IC50: 44.6 ± 3.6 nM against PI3Kα) [1]. In a head-to-head assay, a potent 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (compound 17p) was found to have a comparable IC50 of 31.8 ± 4.1 nM against PI3Kα [1]. This demonstrates that while 2,4-substitution can achieve high potency after extensive optimization, the unoptimized 2,6-substitution pattern of Buparlisib already provides a foundational potency within the same order of magnitude. The 2,6-scaffold is therefore a validated, high-impact starting point for medicinal chemistry campaigns, offering a lower-risk entry into the PI3K/mTOR inhibitor chemical space compared to regioisomeric or mono-substituted pyrimidines.

PI3K Inhibition Kinase Inhibitor Scaffold Structure-Activity Relationship Medicinal Chemistry

Chemical Stability and Synthetic Tractability via the Carboxylic Acid Handle

Unlike many heterocyclic cores that require protection/deprotection steps for diversification, 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid possesses a free carboxylic acid group directly at the 4-position. This enables direct, high-yielding amide bond formation under standard coupling conditions (e.g., HATU, EDC) without additional synthetic manipulation. This is a critical differentiator from its methyl ester analog (CAS 634154-12-4), which requires a saponification step before coupling . The free acid also avoids the volatility and handling issues associated with the corresponding aldehyde (e.g., 4,6-dimorpholinopyrimidine-5-carbaldehyde) . The compound is stable under recommended storage conditions (refrigerated) and is supplied as a solid, facilitating accurate weighing and long-term storage .

Chemical Synthesis Building Block Utility Amide Coupling Library Synthesis

In Silico Predicted Favorable Drug-Likeness and Reduced Off-Target Risk Profile

In silico predictions indicate that 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid and its simple derivatives exhibit a favorable drug-likeness profile. A key differentiator is the predicted low inhibition of major cytochrome P450 enzymes. Data from BindingDB shows that a closely related 2,6-dimorpholinopyrimidine derivative exhibits an IC50 of 330 nM against CYP3A4 and an IC50 of 0.350 nM against CYP26A1 [1]. The relatively high IC50 for CYP3A4, a major drug-metabolizing enzyme, suggests a reduced risk of drug-drug interactions compared to other kinase inhibitor scaffolds known for potent CYP inhibition. This contrasts with many established kinase inhibitors that suffer from significant CYP liabilities, often leading to clinical complications and narrow therapeutic windows.

ADMET Prediction Drug-Likeness Cytochrome P450 Computational Chemistry

Primary Application Scenarios for 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid (CAS 450368-32-8)


Synthesis of PI3K/mTOR-Focused Kinase Inhibitor Libraries

Used as the central core scaffold for the rapid, parallel synthesis of novel PI3K and mTOR inhibitors. The free carboxylic acid allows for direct amide coupling to diverse amine libraries, generating analogs that probe the ATP-binding pocket. The 2,6-dimorpholino topology is a validated pharmacophore, as demonstrated by the clinical candidate Buparlisib, ensuring that the resulting compounds have a high probability of on-target activity [1].

Development of Selective Chemical Probes for PI3K Isoforms

Employed in medicinal chemistry campaigns to create isoform-selective PI3K inhibitors. By varying the amide substituent attached to the 4-carboxylic acid, researchers can fine-tune interactions with non-conserved regions of the PI3Kα, β, δ, or γ binding sites. The scaffold's inherent potency against PI3Kα (as demonstrated by Buparlisib's IC50 of 44.6 nM) provides a strong starting point for optimization toward selectivity [2].

Construction of PROTACs (Proteolysis-Targeting Chimeras) Targeting PI3K/mTOR

The 4-carboxylic acid serves as an ideal attachment point for a polyethylene glycol (PEG) linker. This enables the conjugation of the 2,6-dimorpholinopyrimidine ligand, which binds the PI3K/mTOR target protein, to an E3 ubiquitin ligase recruiting element, creating a bifunctional PROTAC molecule for targeted protein degradation studies.

Reference Standard for Analytical and Metabolic Studies

Due to its well-defined structure and the known metabolic profile of its derivatives (e.g., low CYP3A4 inhibition potential, IC50: 330 nM), the compound serves as a valuable reference standard. It can be used in LC-MS/MS method development for quantifying related analogs in biological matrices or as a negative control in CYP inhibition assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.